molecular formula C16H21BF3NO5S B13720252 N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B13720252
M. Wt: 407.2 g/mol
InChI Key: GGPICQOOLDQTAG-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a dioxaborolane moiety, and a trifluoromethoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is often introduced through borylation reactions, typically using boronic acids or esters.

    Attachment of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Formation of the Benzenesulfonamide Core: The sulfonamide group is usually introduced via sulfonylation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the dioxaborolane moiety.

    Reduction: Reduction reactions could target the sulfonamide group or the trifluoromethoxy group.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible applications in the development of antibiotics or other therapeutic agents.

Medicine

Medicinal applications could include the development of drugs targeting specific enzymes or receptors. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group could mimic natural substrates, while the trifluoromethoxy group might enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropylbenzenesulfonamide: Lacks the dioxaborolane and trifluoromethoxy groups.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Lacks the cyclopropyl and trifluoromethoxy groups.

    2-(trifluoromethoxy)benzenesulfonamide: Lacks the cyclopropyl and dioxaborolane groups.

Uniqueness

The unique combination of functional groups in N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide makes it a valuable compound for various applications. The cyclopropyl group adds strain and reactivity, the dioxaborolane moiety offers potential for cross-coupling reactions, and the trifluoromethoxy group enhances stability and bioavailability.

Properties

Molecular Formula

C16H21BF3NO5S

Molecular Weight

407.2 g/mol

IUPAC Name

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C16H21BF3NO5S/c1-14(2)15(3,4)26-17(25-14)10-5-8-13(12(9-10)24-16(18,19)20)27(22,23)21-11-6-7-11/h5,8-9,11,21H,6-7H2,1-4H3

InChI Key

GGPICQOOLDQTAG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)NC3CC3)OC(F)(F)F

Origin of Product

United States

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